molecular formula C10H8FN2NaO2 B14862732 sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

Cat. No.: B14862732
M. Wt: 230.17 g/mol
InChI Key: YURFQZUIGBPWHA-UHFFFAOYSA-M
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Description

Sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a benzodiazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group is added through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Sodium Salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various nucleophiles.

Scientific Research Applications

Sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sodium 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can be compared with other benzodiazole derivatives, such as:

    Telmisartan: A benzodiazole derivative used as an antihypertensive agent.

    Indole Derivatives: Compounds with similar heterocyclic structures but different functional groups and biological activities.

Uniqueness: The presence of the fluorine atom and the specific substitution pattern in this compound imparts unique chemical and biological properties, making it distinct from other benzodiazole derivatives.

Properties

Molecular Formula

C10H8FN2NaO2

Molecular Weight

230.17 g/mol

IUPAC Name

sodium;2-(4-fluoro-1-methylbenzimidazol-2-yl)acetate

InChI

InChI=1S/C10H9FN2O2.Na/c1-13-7-4-2-3-6(11)10(7)12-8(13)5-9(14)15;/h2-4H,5H2,1H3,(H,14,15);/q;+1/p-1

InChI Key

YURFQZUIGBPWHA-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1CC(=O)[O-].[Na+]

Origin of Product

United States

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